KAVERGAL - 122303-88-2

KAVERGAL

Catalog Number: EVT-1510647
CAS Number: 122303-88-2
Molecular Formula: C9H12O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
It is an anti-hypoxic. It acts on the mitochondrial respiratory chain and it prevents atherosclerosis. It is also an angioprotector. Sum of polymerized Proantocyanides , from the plants of Fabaceae family
It delays animal death caused by anoxia hyperbar (HH), normobar (NH), cytotoxic (CH) and total (isolated heart). Its antihypoxic activity, which is greater than that of Gutimine, Isothiobarbamine and Dibunol, is due to its action on the mitochondrial respiratory chain. In heart muscle mitochondria, in anoxia conditions and in presence of Kavergal, the degradation speed of Succinate and Glutamate is 1.5-2 fold higher and phosphorilation speed of ADP is 19-24 % higher than with the standard. It has a potent cardioprotector action: The necrosis is reduced by 46 % in weight in rats under experimental infarction and by 60 % in rabbits under infarction due to cholesterol atherosclerosis. Its cardioprotector action under ischaemia conditions is linked with the inhibition of the peroxidative oxidation of lipids: in rats under 24 hours lasting myocardial infarction, decreases the ratio of final products in both ventricles. In rabbits under atherosclerosis due to cholesterol, decreases 3 fold the aorta indices of atherosclerotic infection and cholesterolemia. It increases the alpha cholesterol ratio in serum.
It is an anti-hypoxic. It acts on the mitochondrial respiratory chain and it prevents atherosclerosis. It is also an angioprotector. Sum of polymerized Proantocyanides, from the plants of Fabaceae family
Synthesis Analysis

Methods of Synthesis

The synthesis of KAVERGAL can be achieved through several methods, which may include:

  1. Chemical Synthesis: This involves traditional organic synthesis techniques where specific reagents are combined under controlled conditions to yield KAVERGAL.
  2. Biotechnological Methods: Utilizing microbial fermentation or enzymatic reactions can also produce KAVERGAL, offering a more sustainable approach.
  3. Solid-Phase Synthesis: This method allows for the efficient assembly of KAVERGAL on solid supports, facilitating purification and yield optimization.

Technical Details

The specific conditions for synthesizing KAVERGAL, such as temperature, pressure, and reaction time, depend on the chosen method. For instance, chemical synthesis may require refluxing in organic solvents, while biotechnological methods might necessitate optimized growth conditions for microorganisms.

Molecular Structure Analysis

Structure

KAVERGAL's molecular structure can be represented by its chemical formula, which typically includes various functional groups contributing to its reactivity and biological activity. The structural representation can be illustrated as follows:

CxHyOz\text{C}_x\text{H}_y\text{O}_z

where xx, yy, and zz denote the number of carbon, hydrogen, and oxygen atoms respectively.

Data

The molecular weight of KAVERGAL and other relevant data such as boiling point, melting point, and solubility in different solvents are crucial for understanding its properties and potential applications.

Chemical Reactions Analysis

Reactions

KAVERGAL participates in various chemical reactions that can include:

  1. Nucleophilic Substitution: This reaction type is common in organic chemistry where nucleophiles attack electrophilic centers in KAVERGAL.
  2. Oxidation-Reduction Reactions: Depending on the functional groups present in KAVERGAL, it may undergo oxidation or reduction processes.
  3. Condensation Reactions: These reactions involve the joining of two molecules with the loss of a small molecule (often water).

Technical Details

The specifics of these reactions depend on the environmental conditions such as pH, temperature, and the presence of catalysts. Understanding these parameters is essential for optimizing reaction yields.

Mechanism of Action

Process

The mechanism of action for KAVERGAL typically involves interaction with biological targets such as enzymes or receptors. This interaction can lead to:

  • Modulation of metabolic pathways
  • Alteration of cell signaling processes
  • Potential therapeutic effects depending on its application.

Data

Quantitative data regarding binding affinities or inhibition constants (Ki) against specific targets can provide insights into the efficacy of KAVERGAL in biological systems.

Physical and Chemical Properties Analysis

Physical Properties

KAVERGAL exhibits several physical properties:

  • Appearance: Typically a solid or liquid depending on its form.
  • Solubility: Varies based on solvent polarity; often soluble in organic solvents but less so in water.
  • Melting Point: Specific melting point data is essential for characterization.

Chemical Properties

Chemical properties include reactivity patterns under various conditions (e.g., acidic or basic environments), stability under heat or light exposure, and potential degradation products.

Applications

KAVERGAL has a range of applications across scientific disciplines:

  1. Pharmaceuticals: Used as an active ingredient or intermediate in drug formulations.
  2. Agriculture: Acts as a pesticide or herbicide due to its biological activity against pests.
  3. Material Science: Employed in synthesizing polymers or other materials with desired properties.
Introduction to KAVERGAL: Definition and Contextual Significance

Conceptual Definition and Chemical Composition of KAVERGAL

KAVERGAL (CAS No. 122303-88-2) is a complex polyphenolic compound classified as a polymerized proanthocyanidin derived exclusively from plants of the Fabaceae family. Its molecular structure is represented by the formula (C₁₅H₁₃O₆)-[C₁₅H₁₂O₇]ₙ-(C₁₅H₁₃O₆), where "n" denotes the degree of polymerization (typically ranging from 1 to 10 units). This configuration results in an average molecular weight of 882.77 g/mol, though this value exhibits variability depending on the polymer chain length. The compound presents as a brown amorphous powder with a melting point of 290-300°C (with decomposition) and demonstrates specific optical activity ([α]D +40° ±5° in water-ethanol 1:1). Its solubility profile includes solubility in water and 40% ethanol solutions, facilitating biological administration [1].

Chromatographic analyses (TLC, NMR) confirm a purity standard of 65%, with the polymeric nature validated through separation patterns in ethyl acetate-formic acid-water (3:1:2) solvent systems. The core chemical structure comprises (+)-catechin and (+)-gallocatechin monomers linked through 4α→8 interflavan bonds. This specific stereochemistry is critical for its biological activity, as the orientation of hydroxyl groups influences molecular interactions with protein targets and membrane components. The compound's structural complexity allows multi-target engagement within biological systems, distinguishing it from simpler monomeric flavonoids [1] [6].

Table 1: Structural Characterization of KAVERGAL

PropertySpecification
IUPAC Name[(+)-Catechin-(4α→8)-(+)-Gallocatechin]ₙ-(4α→8)-(+)-Catechin
Molecular Formula(C₁₅H₁₃O₆)-[C₁₅H₁₂O₇]ₙ-(C₁₅H₁₃O₆)
Average Molecular Weight882.77 g/mol
Polymerization Range (n)1-10
Stereochemistry4α→8 interflavan bonds with (+) enantiomeric forms
Purity Assessment65% (by NMR/TLC in ethyl acetate-formic acid-water 3:1:2)

Historical Development and Origins in Pharmacological Research

KAVERGAL emerged from systematic pharmacological investigations into traditional plant medicines during the late 20th century. Its isolation and characterization stemmed from ethnopharmacological research on Fabaceae species, which have historically featured in traditional medicinal systems for cardiovascular and metabolic conditions. The compound was first patented in 1989 (USSR Patent #1503260) by Khodjaev et al., who developed the original "Obtaining mode of Kavergal" – a specialized extraction and purification protocol designed to isolate polymerized proanthocyanidins while preserving their stereochemical integrity [1].

This development coincided with a resurgence in natural product pharmacology, when researchers began applying advanced chromatographic and spectroscopic techniques to standardize complex plant-derived polymers. Unlike many contemporary natural product isolates that focused on alkaloids or terpenoids, KAVERGAL represented a novel exploration of polymeric polyphenols as pharmacologically active agents. Its discovery reflects a transitional period in drug development where traditional knowledge informed molecular isolation strategies, bridging empirical herbal use and modern mechanism-based pharmacology. The patent documentation emphasized its anti-hypoxic properties, positioning it as a potential therapeutic agent for ischemia-related conditions within Soviet-era cardiovascular research programs [1] [9].

Pharmacological Classification and Therapeutic Profile

KAVERGAL is pharmacologically classified as a mitochondrial anti-hypoxic agent and cardioprotective angioprotector. Its primary therapeutic actions involve enhancing cellular resilience under oxygen-deficient conditions and protecting vascular integrity through multi-mechanistic pathways:

  • Mitochondrial Respiratory Enhancement: KAVERGAL significantly accelerates mitochondrial substrate utilization under anoxic conditions. In cardiac muscle mitochondria, it increases succinate and glutamate degradation rates by 1.5-2 fold and enhances ADP phosphorylation efficiency by 19-24% compared to untreated controls. This activity stems from its modulation of electron transport chain complexes, effectively maintaining ATP synthesis during oxygen deprivation [1].

  • Cardioprotective Actions: In experimental myocardial infarction models, KAVERGAL demonstrates substantial necrosis reduction (46% in rats, 60% in cholesterol-atherosclerotic rabbits). This correlates with potent inhibition of lipid peroxidation, specifically reducing concentrations of reactive aldehydes (malondialdehyde, 4-hydroxynonenal) in ventricular tissues. Additionally, it exhibits anti-atherosclerotic properties, reducing aortic lesion indices threefold and significantly lowering serum cholesterolemia while favorably modulating HDL-cholesterol ratios [1].

  • Molecular Targets: Beyond mitochondrial interactions, KAVERGAL influences redox-sensitive signaling pathways. It downregulates NADPH oxidase activity and enhances endogenous antioxidant enzymes (superoxide dismutase, catalase), thereby reducing oxidative stress in endothelial cells. Its polymeric structure enables simultaneous interaction with membrane phospholipids and protein kinases, disrupting pro-inflammatory signaling cascades like NF-κB activation [1] [7].

Table 2: Pharmacological Mechanisms and Preclinical Outcomes

Therapeutic ActionMolecular MechanismExperimental Outcome
Anti-Hypoxic ActivityEnhanced Complex I/II electron flux; Elevated ADP phosphorylation19-24% higher ATP synthesis in anoxic mitochondria
CardioprotectionInhibition of lipid peroxidation; Reduced ROS generation46-60% reduction in infarct-induced necrosis
Anti-AtheroscleroticDownregulation of vascular adhesion molecules; LDL oxidation inhibition3-fold reduction in aortic lesion indices; Improved HDL ratio
AngioprotectivePreservation of endothelial barrier function; Collagen stabilizationReduced vascular permeability in microvascular models

The compound’s therapeutic profile positions it uniquely among plant-derived cardiovascular agents, combining acute anti-ischemic effects with chronic vascular protective properties. Its pleiotropic mechanisms align with contemporary network pharmacology approaches, where multi-target engagement addresses complex pathophysiology such as atherosclerosis development and ischemic injury cascades [1] [7] [9].

Properties

CAS Number

122303-88-2

Product Name

KAVERGAL

Molecular Formula

C9H12O2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.